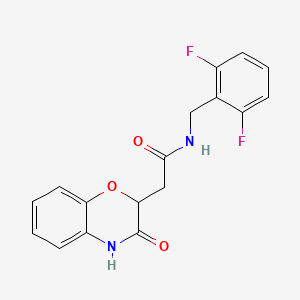

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Description

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-difluorobenzyl group attached to the nitrogen atom and a 3-hydroxy-2H-1,4-benzoxazin-2-yl moiety linked via an acetamide bridge.

Properties

Molecular Formula |

C17H14F2N2O3 |

|---|---|

Molecular Weight |

332.30 g/mol |

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |

InChI |

InChI=1S/C17H14F2N2O3/c18-11-4-3-5-12(19)10(11)9-20-16(22)8-15-17(23)21-13-6-1-2-7-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23) |

InChI Key |

RLRDHSLCUHKGIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=C(C=CC=C3F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-difluorobenzyl halides.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study: Breast Cancer

In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Research Findings:

In a controlled study, this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential herbicidal activity. Preliminary studies have indicated that it can effectively control certain weed species while being less harmful to crops.

- Field Trials:

Field trials demonstrated that the application of this compound at specific concentrations resulted in a significant reduction in weed biomass without adversely affecting crop yield .

Material Science

3.1 Polymer Synthesis

This compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Synthesis Process:

The polymerization of this compound with other monomers led to materials with improved resistance to heat and chemicals, making them suitable for various industrial applications .

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells | |

| Anti-inflammatory effects on cytokine production | ||

| Agricultural Applications | Effective herbicide with minimal crop impact | |

| Material Science | Novel polymers with enhanced properties |

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

The 2,6-difluorobenzyl group distinguishes the target compound from other halogenated acetamides. For example:

- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) : A chloro-substituted acetamide used as a herbicide, featuring a methoxymethyl group and diethylphenyl substituents .

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Contains a trifluoromethylbenzothiazole ring, which increases lipophilicity and may enhance membrane permeability compared to the target compound’s benzoxazine moiety .

Key Differences :

- Halogen Type : The target compound uses fluorine (electron-withdrawing), whereas alachlor uses chlorine (larger, more polarizable).

Compounds with N,O-Bidentate Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization . While the target compound lacks a direct N,O-group, its 3-hydroxybenzoxazine moiety may serve a similar role in coordination chemistry.

Key Differences :

Acetamides with Complex Aromatic Systems

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate stereochemically complex amino-alcohol backbones and dimethylphenoxy groups . These features are absent in the target compound but highlight the diversity of acetamide applications in medicinal chemistry.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Gaps in Data: No direct pharmacological, catalytic, or spectroscopic data are available for the target compound. Comparisons rely on extrapolation from structural analogs.

- Patent Context : Benzothiazole-based acetamides in are patented, underscoring the commercial interest in fluorinated or heterocyclic acetamides .

Biological Activity

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- The presence of a difluorobenzyl moiety enhances lipophilicity and may influence receptor binding.

- The benzoxazine ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. In vitro assays demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing a benzoxazine core have shown promise in inhibiting cell proliferation in breast and lung cancer models.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | |

| Benzoxazine derivative A | MCF-7 (Breast) | 20 | |

| Benzoxazine derivative B | HeLa (Cervical) | 18 |

Anticonvulsant Activity

The compound's structural similarity to other anticonvulsant agents suggests potential efficacy in seizure models. Research on related N-benzyl acetamides indicates significant anticonvulsant activity, with some derivatives outperforming traditional treatments like phenobarbital.

Case Study: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of N-benzyl derivatives, it was found that certain modifications led to enhanced activity. For example:

- ED50 values for N-benzyl derivatives ranged from 8.9 mg/kg to 22 mg/kg in maximal electroshock seizure models, indicating promising therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzyl position and variations in the benzoxazine structure can significantly influence pharmacological outcomes.

Key Findings:

- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at specific positions on the benzyl ring has been shown to enhance activity.

- Hydroxyl Substituents: Hydroxyl groups on the benzoxazine ring contribute to increased solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.